molecular formula C8H7BrO B13557929 (2R)-2-(2-bromophenyl)oxirane

(2R)-2-(2-bromophenyl)oxirane

Katalognummer: B13557929
Molekulargewicht: 199.04 g/mol
InChI-Schlüssel: ZHYZZBGVWDYSEW-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(2-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a bromophenyl group attached to the oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-bromophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2-bromophenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: (2R)-2-(2-bromophenyl)oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, such as water, alcohols, or amines, resulting in the formation of diols, ethers, or amino alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Ring-Opening Reactions: Acidic or basic conditions using catalysts like sulfuric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Wissenschaftliche Forschungsanwendungen

(2R)-2-(2-bromophenyl)oxirane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R)-2-(2-bromophenyl)oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the modification of biological molecules. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further enhancing the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

    (2S)-2-(2-bromophenyl)oxirane: The enantiomer of (2R)-2-(2-bromophenyl)oxirane, which has similar reactivity but different stereochemistry.

    (2R)-2-(2-chlorophenyl)oxirane: A similar compound with a chlorine atom instead of a bromine atom, which affects its reactivity and physical properties.

    (2R)-2-(2-fluorophenyl)oxirane: A compound with a fluorine atom, which has different electronic effects compared to bromine.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different reaction pathways and products .

Eigenschaften

Molekularformel

C8H7BrO

Molekulargewicht

199.04 g/mol

IUPAC-Name

(2R)-2-(2-bromophenyl)oxirane

InChI

InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1

InChI-Schlüssel

ZHYZZBGVWDYSEW-QMMMGPOBSA-N

Isomerische SMILES

C1[C@H](O1)C2=CC=CC=C2Br

Kanonische SMILES

C1C(O1)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.